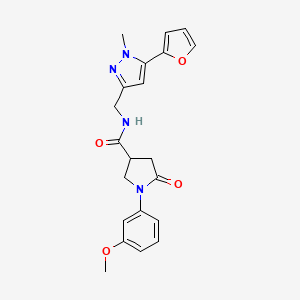

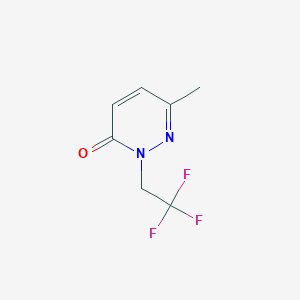

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide" is a complex organic molecule that features several interesting structural motifs, including a furan ring, a pyrazole ring, and a pyrrolidine backbone. The presence of these heterocyclic components suggests that the compound could exhibit a range of chemical properties and biological activities. The methoxyphenyl group could potentially influence the molecule's interaction with biological targets, while the oxopyrrolidine moiety might affect its conformational stability and reactivity.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylates involves a decyclization reaction of N'-(5-aryl-2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides in the presence of methanol . This process includes the intramolecular cyclization of substituted 4-aryl-2-[2-(furan-2-ylcarbonyl)hydrazinylidene]-4-oxobutanoic acids, which is facilitated by propionic anhydride. The structures of the synthesized compounds are confirmed using 1H NMR spectroscopy, IR spectrometry, and elemental analysis .

Molecular Structure Analysis

The molecular structure of compounds with furan and pyrazole rings has been extensively studied. For example, the transformations of N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides in acidic media lead to furan ring opening and the formation of new fused heterocyclic systems, such as pyrrolo[1,2-a][1,4]diazocine derivatives . The structural assignments of these compounds are made based on their NMR, IR, and MS data . These findings suggest that the molecular structure of the compound could also be elucidated using similar spectroscopic techniques.

Chemical Reactions Analysis

The chemical reactivity of furan-containing compounds can be quite diverse. In one study, the N-methylation of 5-nitro-1H-indazole followed by a series of reactions, including reduction and condensation with furoyl chloride, led to the synthesis of N-(1-methylindazol-6-yl)furan-2-carboxamide . Subsequent treatment with P2S5 and oxidation resulted in the formation of 7-(fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole . This pathway indicates that the furan ring can participate in various transformations, including formylation and acylation, which could be relevant for the compound under analysis.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide" are not detailed in the provided papers, the properties of structurally related compounds can offer some insights. The analgesic activity of some furan-pyrazole derivatives has been evaluated using the "hot plate" method, indicating potential biological activity . The solubility, stability, and reactivity of such compounds are likely influenced by the presence of the furan and pyrazole rings, as well as the substituents attached to these rings. The physical properties such as melting point, solubility in various solvents, and crystallinity could be inferred from similar compounds and would require empirical determination for the compound .

Wissenschaftliche Forschungsanwendungen

Antiprotozoal Agents

Research on related compounds has shown significant antiprotozoal activity, highlighting potential applications in developing treatments for protozoal infections. Compounds with similar structures have demonstrated strong DNA affinities and in vitro efficacy against T. b. rhodesiense and P. falciparum, with some showing promising in vivo activity in animal models. This indicates that derivatives of the compound could be explored for their antiprotozoal properties (Ismail et al., 2004).

Cytotoxicity against Cancer Cells

Another area of interest is the cytotoxic activity against cancer cells. Derivatives of pyrazole and pyrazolo[1,5-a]pyrimidine have been synthesized and showed in vitro cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells. This suggests potential applications in cancer research, where compounds with the mentioned core structure could be investigated for their efficacy against various cancer cell lines (Hassan et al., 2014).

Heterocyclic System Derivatives

The synthesis of new heterocyclic systems from furan-containing compounds has been explored, leading to derivatives with potential biological activity. The transformation of such compounds in acidic media and their potential as building blocks for more complex molecules is of significant interest for pharmaceutical chemistry (Stroganova et al., 2016).

Antimicrobial Activities

Azole derivatives synthesized from furan-2-carbohydrazide have shown antimicrobial activities, indicating that similar compounds could serve as a basis for developing new antimicrobial agents. The diverse range of synthesized compounds exhibiting activity against bacteria suggests a broad spectrum of potential applications in addressing bacterial infections (Başoğlu et al., 2013).

Antioxidative Activity

Heterocyclic compounds, including those with furan rings, have been analyzed for their antioxidative activity. Such studies provide a basis for exploring the antioxidative potential of N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, particularly in the context of food chemistry and preservation (Yanagimoto et al., 2002).

Eigenschaften

IUPAC Name |

N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4/c1-24-18(19-7-4-8-29-19)10-15(23-24)12-22-21(27)14-9-20(26)25(13-14)16-5-3-6-17(11-16)28-2/h3-8,10-11,14H,9,12-13H2,1-2H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVARNQZDARUBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)OC)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B3007303.png)

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-2-naphthamide](/img/structure/B3007305.png)

![N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B3007310.png)

![5-amino-1-[(4-bromophenyl)methyl]-N-(3,4-dimethylphenyl)triazole-4-carboxamide](/img/structure/B3007311.png)

![3-chloro-2-{2-[(5-nitro-2-pyridinyl)sulfanyl]-1H-imidazol-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B3007317.png)

![[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B3007322.png)